molecular formula C16H14BrNO4 B2923818 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide CAS No. 832674-38-1

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2923818
CAS No.: 832674-38-1
M. Wt: 364.195
InChI Key: ZURQKYJHGGRHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Phenoxyacetamide Derivatives in Medicinal Chemistry

Phenoxyacetamide derivatives occupy a critical niche in medicinal chemistry due to their structural adaptability and diverse pharmacological profiles. These compounds are defined by a phenoxy group connected to an acetamide moiety, enabling modular modifications that fine-tune electronic, steric, and solubility properties. Such flexibility has led to their exploration as anticancer agents, antimicrobials, and enzyme inhibitors. For instance, dehydrozingerone-based phenoxyacetamides have demonstrated potent antiproliferative effects against colorectal, breast, and lung cancer cells by inducing apoptosis and modulating epithelial-mesenchymal transition (EMT). Similarly, derivatives targeting bacterial type III secretion systems (T3SS) exhibit promise in mitigating Pseudomonas aeruginosa infections without impeding bacterial growth.

The introduction of electron-withdrawing groups, such as bromine and formyl substituents, enhances interactions with biological targets by altering charge distribution and hydrogen-bonding capacity. In the case of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide, the bromine atom at the 5-position and formyl group at the 4-position create a polarized aromatic system, potentially improving binding affinity to kinases or apoptosis-related proteins. These structural features align with trends in anticancer drug design, where halogenation is frequently employed to boost metabolic stability and target engagement.

Historical Development and Evolution of this compound

The synthesis of this compound builds upon decades of research into phenoxyacetamide scaffolds. Early work focused on simple analogs, such as ethyl phenoxyacetates, which served as intermediates for more complex derivatives. The integration of bromine and formyl groups emerged as a strategy to enhance reactivity and biological activity, driven by successes in halogenated drug candidates like ibrutinib and venetoclax.

A pivotal advancement involved the Vilsmeier-Haack formylation of 5-bromo-2-methoxyphenol, introducing the formyl group at the 4-position. Subsequent esterification with ethyl chloroacetate and amidation with aniline yielded the target compound. This synthetic route, detailed in recent patents and publications, emphasizes regioselective bromination and controlled reaction conditions to avoid over-halogenation. Structural characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirmed the compound’s purity and regiochemistry, with the bromine and formyl groups critically influencing its planar conformation.

Table 1: Key Synthetic Steps for this compound

Step Reaction Reagents/Conditions Outcome
1 Bromination Br₂, FeCl₃, CH₂Cl₂, 0°C 5-Bromo-2-methoxyphenol
2 Vilsmeier-Haack Formylation POCl₃, DMF, 60°C 4-Formyl-5-bromo-2-methoxyphenol
3 Etherification Ethyl chloroacetate, K₂CO₃, DMF Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate
4 Amidation Aniline, DCC, DMAP, THF Target compound

Research Objectives and Methodological Framework

Current research on this compound centers on elucidating its mechanism of action and optimizing its pharmacodynamic profile. Primary objectives include:

  • Evaluating Anticancer Efficacy : Assessing in vitro activity against hepatocellular carcinoma (HepG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines to determine IC₅₀ values and selectivity indices.
  • Mechanistic Studies : Investigating apoptosis induction via caspase activation, BAX/Bcl-2 modulation, and PARP-1 inhibition, as observed in related phenoxyacetamides.
  • Structural Optimization : Leveraging molecular docking to predict interactions with targets like PARP-1 or cyclin-dependent kinases, guiding synthetic modifications.

Methodologically, studies employ a combination of organic synthesis, spectroscopic analysis, and biological assays. For example, clonogenic assays quantify long-term proliferative capacity, while flow cytometry delineates cell cycle arrest phases. Computational tools, such as AutoDock and ADMET predictors, facilitate virtual screening and pharmacokinetic profiling. Collaborative efforts between synthetic chemists and pharmacologists ensure a multidisciplinary approach to translating bench findings into preclinical candidates.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURQKYJHGGRHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxyphenol.

    Formylation: The brominated product is then subjected to formylation using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid to produce 5-bromo-4-formyl-2-methoxyphenol.

    Etherification: The formylated compound is reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(5-carboxy-4-formyl-2-methoxyphenoxy)-N-phenylacetamide.

    Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-phenylacetamide.

    Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)-N-phenylacetamide.

Scientific Research Applications

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Antitubercular Derivatives Compounds such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (from ) replace bromo and formyl groups with fluoro and nitro substituents. These derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, with compound 3m showing efficacy against rifampin-resistant strains .

B. Anticancer Derivatives

  • 2-(4-Fluorophenyl)-N-phenylacetamide derivatives () feature a fluorophenyl group instead of bromo-formyl-methoxy substitution. Nitro-substituted analogs (e.g., 2a–2c ) demonstrated higher cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cells compared to methoxy-substituted derivatives. This highlights the importance of electron-withdrawing groups in enhancing cytotoxicity .
  • 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) () incorporates a thio-linked oxadiazole ring, achieving an IC₅₀ <0.14 μM against lung cancer (A549) cells. The target compound lacks this heterocyclic moiety but retains the formyl group, which could be exploited for further derivatization to enhance activity .

C. Brominated Analogs

  • 2-((1-Bromonaphthalen-2-yl)oxy)-N-phenylacetamide () places bromo on a naphthalene ring rather than a phenol ring. This structural variation may alter steric interactions and binding kinetics in enzyme inhibition assays .
  • 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS: 881593-95-9, ) replaces the N-phenyl group with a cyclohexyl moiety and substitutes methoxy with ethoxy.
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (440.29 g/mol) compared to analogs like 2-(4-fluorophenyl)-N-phenylacetamide (~259 g/mol) may reduce aqueous solubility, impacting bioavailability .
  • Reactivity : The formyl group offers a reactive site for conjugation or further derivatization, unlike nitro or methoxy groups in other analogs. This could facilitate prodrug development or covalent binding to biological targets .

Biological Activity

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. The presence of multiple functional groups, including a bromo group, a formyl group, a methoxy group, and an acetamide group, enhances its chemical reactivity and potential interactions with biological systems. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18BrNO4C_{18}H_{18}BrNO_4 with a molecular weight of approximately 392.24 g/mol. The synthesis typically involves several steps:

  • Bromination : 2-methoxyphenol is brominated using bromine in acetic acid.
  • Formylation : The brominated product undergoes formylation with paraformaldehyde in the presence of hydrochloric acid.
  • Etherification : The resultant formylated compound reacts with chloroacetic acid in the presence of potassium carbonate to yield the final product.

This synthetic route allows for the introduction of functional groups that contribute to the compound's biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can engage in both covalent and non-covalent bonding with these targets, leading to modulation of their biological functions. Key pathways influenced by this compound include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : The compound could disrupt cellular signaling pathways, impacting cell proliferation and survival.
  • Induction of Apoptosis : Preliminary studies suggest potential applications in cancer therapy by inducing apoptosis in malignant cells .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance, derivatives were tested against various cancer cell lines, revealing varying degrees of cytotoxicity. The following table summarizes IC50 values from recent studies:

CompoundCancer Cell LineIC50 (µM)
This compoundHCT1165.4 ± 2.4
This compoundHeLa4.9 ± 2.9
This compoundPATU11.00 ± 2.2

These findings indicate that the compound can effectively inhibit cancer cell growth, suggesting its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory activity by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various derivatives of the compound showed that those with electron-withdrawing groups exhibited lower IC50 values, indicating higher potency against cancer cells. Notably, compounds with methoxy groups displayed enhanced selectivity and potency .
  • Mechanistic Insights : Another study explored the binding affinity of the compound to specific enzymes involved in cancer metabolism, revealing significant interactions that could lead to effective inhibition of tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.